An In-depth Technical Guide to 3-Methyl-2-oxoindoline-5-sulfonyl Chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Methyl-2-oxoindoline-5-sulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS No. 854137-61-4). This versatile reagent serves as a critical building block in medicinal chemistry and drug discovery, primarily through its reactive sulfonyl chloride moiety. This document delves into its reactivity, stability, and provides detailed experimental protocols for its synthesis and subsequent reactions, offering valuable insights for researchers in organic synthesis and pharmaceutical development.
Introduction: The Significance of the Indoline Scaffold and the Sulfonyl Chloride Functionality
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique three-dimensional shape and synthetic tractability make it an attractive starting point for the design of novel therapeutics. When functionalized with a sulfonyl chloride group at the 5-position, as in 3-Methyl-2-oxoindoline-5-sulfonyl chloride, the resulting molecule becomes a powerful electrophilic intermediate.
Sulfonyl chlorides are highly reactive functional groups renowned for their utility in forming stable sulfonamide linkages through reaction with primary and secondary amines.[2] This reaction is a cornerstone of drug discovery, as the sulfonamide group is a key pharmacophore in a wide array of approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[2][3] The tetrahedral geometry and hydrogen bonding capabilities of the sulfonamide group contribute to its ability to bind effectively to biological targets.[3]
This guide will explore the specific chemical characteristics of 3-Methyl-2-oxoindoline-5-sulfonyl chloride, providing the necessary information for its effective use in the laboratory.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis. While specific experimental data for 3-Methyl-2-oxoindoline-5-sulfonyl chloride is not extensively published in peer-reviewed literature, data for closely related analogs and general knowledge of sulfonyl chlorides provide a strong basis for its expected properties.
Table 1: Physicochemical Properties of 3-Methyl-2-oxoindoline-5-sulfonyl Chloride and Related Analogues
| Property | 3-Methyl-2-oxoindoline-5-sulfonyl chloride (Predicted/General) | 1-Methyl-2-oxoindoline-5-sulfonyl chloride[4][5] | 2-Oxoindoline-5-sulfonyl chloride[6] |
| CAS Number | 854137-61-4[2] | 166883-20-1 | 199328-31-9 |
| Molecular Formula | C₉H₈ClNO₃S | C₉H₈ClNO₃S | C₈H₆ClNO₃S |
| Molecular Weight | 245.69 g/mol | 245.68 g/mol | 231.66 g/mol |
| Physical Form | Solid (predicted) | Solid[4] | Solid |
| Melting Point | Not available | Not available | 160 °C[1] |
| Boiling Point | Decomposes (expected) | Not available | Not available |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF). Reacts with protic solvents (e.g., water, alcohols). | Soluble in aprotic organic solvents. | Soluble in aprotic organic solvents. |
| Stability | Moisture-sensitive.[7][8][9] | Moisture-sensitive. | Moisture-sensitive. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 3-Methyl-2-oxoindoline-5-sulfonyl chloride. Below are the expected characteristic signals based on the analysis of related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indoline ring, a quartet and a doublet for the methine and methyl groups at the 3-position, respectively, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonyl chloride group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, the methine and methyl carbons at the 3-position, and the carbon attached to the sulfonyl group. The chemical shift of the carbon bearing the sulfonyl chloride group will be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
-
N-H stretch: A medium to weak band around 3200-3400 cm⁻¹.
-
C=O stretch (amide): A strong band around 1700-1740 cm⁻¹.
-
S=O stretch (sulfonyl chloride): Two strong bands, typically in the ranges of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric).[10]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine-37 isotope.[10] Fragmentation patterns may include the loss of SO₂Cl, Cl, and other fragments.
Chemical Reactivity and Handling
Reactivity Profile
The primary site of reactivity in 3-Methyl-2-oxoindoline-5-sulfonyl chloride is the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles.
Figure 1: General reactivity of 3-Methyl-2-oxoindoline-5-sulfonyl chloride with nucleophiles.
The most important reaction is with primary and secondary amines to form stable sulfonamides . This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.[3]
Other nucleophiles such as alcohols and phenols can also react to form sulfonate esters, although the reaction may require more forcing conditions.
Stability and Storage
Aryl sulfonyl chlorides are known to be sensitive to moisture.[7][8][9] Hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid is a common degradation pathway. Therefore, 3-Methyl-2-oxoindoline-5-sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4][11]
Safety and Handling
Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[6][12] They are also lachrymators. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and the nature of the substrates.
Synthesis of 3-Methyl-2-oxoindoline-5-sulfonyl Chloride
The synthesis of 3-Methyl-2-oxoindoline-5-sulfonyl chloride is typically achieved by the chlorosulfonation of 3-methyloxindole.
Figure 2: Workflow for the synthesis of 3-Methyl-2-oxoindoline-5-sulfonyl chloride.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 3-methyloxindole (1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise to the stirred solution of 3-methyloxindole, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
Drying: The crude product is dried under vacuum to afford 3-Methyl-2-oxoindoline-5-sulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Synthesis of a 3-Methyl-2-oxoindoline-5-sulfonamide Derivative
This protocol describes the general procedure for the reaction of 3-Methyl-2-oxoindoline-5-sulfonyl chloride with a primary amine.
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- 8. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
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- 12. 3,3-Dichloro-2-oxoindoline-5-sulphonyl chloride | C8H4Cl3NO3S | CID 3022352 - PubChem [pubchem.ncbi.nlm.nih.gov]
